molecular formula C21H17ClN2O2 B3840578 N'-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide

N'-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide

Cat. No.: B3840578
M. Wt: 364.8 g/mol
InChI Key: CQQUCDATBCBANU-OEAKJJBVSA-N
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Description

N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide is an organic compound characterized by the presence of a benzyloxy group, a benzylidene group, and a chlorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 3-chlorobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding benzyloxybenzylidene derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound with hydrogenated functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(benzyloxy)benzylidene]-4-fluoroaniline
  • N’-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)oxybenzohydrazide

Uniqueness

N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide is unique due to the presence of the chlorobenzohydrazide moiety, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable for certain applications.

Properties

IUPAC Name

3-chloro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-19-8-4-7-18(13-19)21(25)24-23-14-16-9-11-20(12-10-16)26-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQUCDATBCBANU-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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